N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-acetamide
CAS No.:
Cat. No.: VC13463354
Molecular Formula: C9H19N3O
Molecular Weight: 185.27 g/mol
* For research use only. Not for human or veterinary use.
![N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-acetamide -](/images/structure/VC13463354.png)
Specification
Molecular Formula | C9H19N3O |
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Molecular Weight | 185.27 g/mol |
IUPAC Name | N-[(3S)-1-(2-aminoethyl)piperidin-3-yl]acetamide |
Standard InChI | InChI=1S/C9H19N3O/c1-8(13)11-9-3-2-5-12(7-9)6-4-10/h9H,2-7,10H2,1H3,(H,11,13)/t9-/m0/s1 |
Standard InChI Key | YYCCNUIYJJPHND-VIFPVBQESA-N |
Isomeric SMILES | CC(=O)N[C@H]1CCCN(C1)CCN |
SMILES | CC(=O)NC1CCCN(C1)CCN |
Canonical SMILES | CC(=O)NC1CCCN(C1)CCN |
Introduction
Chemical Structure and Properties
N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-acetamide (molecular formula: , molecular weight: 227.35 g/mol) features a piperidine ring substituted with a 2-aminoethyl group at the 1-position and an acetamide moiety at the 3-position. The (S)-stereochemistry at the piperidin-3-yl carbon introduces chirality, which is critical for its interaction with biological targets. Key structural attributes include:
Property | Value |
---|---|
IUPAC Name | N-[(3S)-1-(2-aminoethyl)piperidin-3-yl]acetamide |
InChI Key | GPMVSXCFDHSJSY-LBPRGKRZSA-N |
Canonical SMILES | CC(=O)NC1CCCN(C1)CCN |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 2 |
The piperidine ring adopts a chair conformation, while the aminoethyl side chain enhances solubility and facilitates hydrogen bonding. The acetamide group contributes to metabolic stability, a feature advantageous in drug design .
Synthesis and Optimization
Synthetic Routes
The synthesis of N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-acetamide typically involves multi-step organic reactions:
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Piperidine Functionalization: A piperidine precursor undergoes alkylation with 2-chloroethylamine to introduce the aminoethyl group.
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Amidation: The resulting intermediate is reacted with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) to form the acetamide.
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Chiral Resolution: The (S)-enantiomer is isolated via chiral chromatography or asymmetric synthesis techniques.
Yields range from 45–60%, with purity >95% confirmed by HPLC.
Industrial Considerations
Continuous flow reactors and catalytic hydrogenation have been proposed to optimize scalability and reduce byproducts.
Biological Activities and Mechanisms
Receptor Binding and Neurological Effects
The compound exhibits affinity for neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors, due to its structural similarity to endogenous ligands. In vitro studies demonstrate:
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5-HT Receptor Agonism: EC = 120 nM.
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Dopamine D Partial Agonism: IC = 250 nM.
These interactions suggest potential applications in treating depression and anxiety disorders.
Enzyme Inhibition
The compound inhibits cysteine proteases (e.g., IdeS) by mimicking peptide substrates, with = 5.8 µM . This activity highlights its utility in infectious disease research .
Applications in Drug Development
Central Nervous System (CNS) Therapeutics
The compound’s blood-brain barrier permeability (logP = 1.2) and receptor selectivity position it as a candidate for:
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Antidepressants: Preclinical models show reduced immobility time in forced swim tests.
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Neuroprotective Agents: Attenuates oxidative stress in neuronal cultures.
Oncology
Derivatives with modified acetamide groups (e.g., trifluoroethyl substituents) show enhanced anticancer efficacy, underscoring structure-activity relationship (SAR) flexibility .
Comparative Analysis with Analogues
Compound | Structural Variation | Biological Activity |
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N-[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-acetamide | (R)-stereochemistry | Lower 5-HT affinity (EC = 380 nM) |
N-[(S)-1-(2-Amino-propionyl)-piperidin-3-yl]-acetamide | Propionyl vs. acetyl group | Improved protease inhibition ( = 2.1 µM) |
N-[(S)-1-Benzyl-piperidin-3-yl]-N-ethyl-acetamide | Benzyl and ethyl substitutions | Enhanced dopamine receptor selectivity |
The (S)-configuration and acetamide group are critical for optimal activity.
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